Isocitric Acid

描述

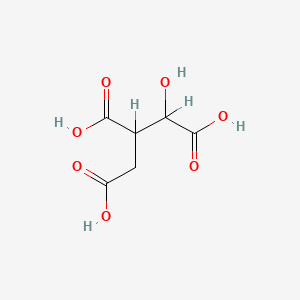

Structure

3D Structure

属性

IUPAC Name |

1-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBLHEXUDAPZAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1637-73-6 (tri-hydrochloride salt) |

Source

|

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60861871 |

Source

|

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

466 mg/mL |

Source

|

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

320-77-4 |

Source

|

| Record name | Isocitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RW6G5D4MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C |

Source

|

| Record name | Isocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isocitric Acid's Pivotal Role in the Krebs Cycle: A Technical Guide

Isocitric acid, a key six-carbon intermediate, occupies a critical juncture in the citric acid cycle (also known as the Krebs or tricarboxylic acid cycle).[1][2] Its conversion marks one of the cycle's primary regulatory and rate-limiting steps.[1][3] This guide provides an in-depth examination of isocitrate's function, the enzymatic processes governing its transformation, the intricate regulatory mechanisms involved, and its broader implications in cellular metabolism.

Isocitrate in the Krebs Cycle: The Oxidative Decarboxylation Step

The Krebs cycle is a central metabolic pathway that facilitates the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reduced coenzymes (NADH and FADH2).[4][5][6] Isocitrate is formed from citrate (B86180) through an isomerization reaction catalyzed by the enzyme aconitase.[2][4][7] Following its formation, isocitrate undergoes a two-step process of oxidative decarboxylation, catalyzed by the enzyme isocitrate dehydrogenase (IDH).[8] This reaction is a crucial control point in the cycle.[7]

The overall reaction is as follows: Isocitrate + NAD⁺/NADP⁺ → α-Ketoglutarate + CO₂ + NADH/NADPH + H⁺

This process involves two distinct events:

-

Oxidation: The secondary alcohol group of isocitrate is oxidized to a ketone (oxalosuccinate), transferring a hydride to an electron acceptor, either NAD⁺ or NADP⁺.[3][8]

-

Decarboxylation: The carboxyl group beta to the ketone is removed, releasing a molecule of carbon dioxide (CO₂) and forming the five-carbon molecule α-ketoglutarate.[7][8]

This step is one of the first CO₂-releasing reactions and a significant source of reduced coenzymes in the cycle.[5][7]

The Enzyme: Isocitrate Dehydrogenase (IDH)

Isocitrate dehydrogenase (IDH) is the enzyme responsible for catalyzing the conversion of isocitrate.[8][9] In humans, three main isoforms of IDH exist, distinguished by their cofactor preference and subcellular location:[10]

-

IDH3: This isoform is found exclusively in the mitochondrial matrix and is a core component of the Krebs cycle.[8] It is an NAD⁺-dependent enzyme and exists as a heterooctamer.[11] Its activity is allosterically regulated.[1][11]

-

IDH1 and IDH2: These isoforms are NADP⁺-dependent.[8] IDH1 is located in the cytosol and peroxisomes, while IDH2 resides in the mitochondria.[10][12] They play vital roles in cellular defense against oxidative damage by generating NADPH.[12]

The active site of IDH binds isocitrate, a divalent metal ion (Mg²⁺ or Mn²⁺), and the nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺).[8][9] The reaction mechanism involves key amino acid residues, such as tyrosine and lysine, which act as proton donors and acceptors to facilitate the oxidation and subsequent decarboxylation.[9][13]

Regulation of Isocitrate Dehydrogenase Activity

As a key rate-limiting step of the Krebs cycle, the activity of mitochondrial IDH3 is tightly regulated to meet the cell's energy demands.[3][8] The regulation occurs through multiple mechanisms:

-

Allosteric Activation: The enzyme is allosterically activated by ADP, which signals a low energy state in the cell, and by Ca²⁺ ions.[1][3][14]

-

Product Inhibition: High concentrations of the reaction products, NADH and α-ketoglutarate, inhibit the enzyme's activity.[8]

-

Competitive Inhibition: ATP acts as a competitive inhibitor, signaling that the cell has an adequate energy supply.[3][8][14]

-

Substrate Availability: The reaction is also stimulated by the availability of its substrates: isocitrate, NAD⁺, and Mg²⁺/Mn²⁺.[8]

In some bacteria, IDH activity is further regulated by a phosphorylation/dephosphorylation cycle, where phosphorylation at a serine residue in the active site inactivates the enzyme.[3][15][16] This allows cells to divert isocitrate into the glyoxylate (B1226380) bypass when simple carbon sources are unavailable.[15][16]

// Nodes ADP [label="ADP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADH [label="NADH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IDH [label="Isocitrate\nDehydrogenase\n(IDH3)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];

// Edges ADP -> IDH [label=" +", color="#34A853", penwidth=2, fontcolor="#34A853", fontsize=20]; Ca2 -> IDH [label=" +", color="#34A853", penwidth=2, fontcolor="#34A853", fontsize=20]; ATP -> IDH [label=" -", color="#EA4335", penwidth=2, fontcolor="#EA4335", fontsize=24]; NADH -> IDH [label=" -", color="#EA4335", penwidth=2, fontcolor="#EA4335", fontsize=24]; } caption: "Allosteric regulation of mitochondrial isocitrate dehydrogenase (IDH3)."

Quantitative Data: Kinetic Properties of Isocitrate Dehydrogenase

The kinetic parameters of IDH vary depending on the isoform, species, and experimental conditions. The following table summarizes representative kinetic data.

| Enzyme Source | Isoform | Substrate/Cofactor | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |

| Escherichia coli | NADP⁺-dependent | Isocitrate | 10-30 µM | - | |

| Escherichia coli | NADP⁺-dependent | NADP⁺ | 5-20 µM | - | |

| Phycomyces blakesleeanus | NADP⁺-dependent | threo-Ds-isocitrate | 1.8 x 10⁻⁵ M | 1.05 x 10⁻⁷ M/min | [17] |

| Phycomyces blakesleeanus | NADP⁺-dependent | NADP⁺ | 2.1 x 10⁻⁵ M | 1.12 x 10⁻⁷ M/min | [17] |

| Phycomyces blakesleeanus | NADP⁺-dependent | Mn²⁺ | 2.2 x 10⁻⁵ M | 1.12 x 10⁻⁷ M/min | [17] |

| Mycobacterium tuberculosis | NADP⁺-dependent (IDH-1) | Isocitrate | 21 ± 2 µM | 170 ± 2 s⁻¹ | [18] |

| Mycobacterium tuberculosis | NADP⁺-dependent (IDH-1) | NADP⁺ | 32 ± 3 µM | 170 ± 2 s⁻¹ | [18] |

| Mycobacterium tuberculosis | NADP⁺-dependent (IDH-1) | α-Ketoglutarate | 1.6 ± 0.1 mM | 4.8 ± 0.1 s⁻¹ | [18] |

| Mycobacterium tuberculosis | NADP⁺-dependent (IDH-1) | NADPH | 14 ± 2 µM | 4.8 ± 0.1 s⁻¹ | [18] |

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are provided for relative comparison where available.

Experimental Protocols: Measuring Isocitrate Dehydrogenase Activity

The activity of IDH is most commonly determined by spectrophotometrically monitoring the production of NADH or NADPH, which absorb light at 340 nm.[10][18]

Principle: The rate of increase in absorbance at 340 nm is directly proportional to the rate of NAD(P)H formation, and thus to the IDH enzyme activity. The activity is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH is 6220 M⁻¹cm⁻¹.[18]

Detailed Methodology:

-

Sample Preparation:

-

Homogenize cells (e.g., 1 x 10⁶) or tissue (e.g., 50 mg) in approximately 200 µL of ice-cold IDH Assay Buffer (e.g., 100 mM Tris-HCl or HEPES, pH 7.5-8.0).[10][18]

-

Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[10]

-

Collect the supernatant, which contains the enzyme lysate, for the assay.

-

-

Reaction Mixture Preparation (per 1 mL assay):

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, divalent cation solution, and isocitrate solution.

-

Add 5-50 µL of the enzyme lysate to the cuvette.[10]

-

Place the cuvette in a spectrophotometer set to 340 nm and record a baseline reading.

-

Initiate the reaction by adding the NAD⁺ or NADP⁺ solution and mix immediately.[19]

-

Monitor the increase in absorbance at 340 nm over a period of 3-5 minutes, taking readings every 15-30 seconds.

-

-

Calculation of Activity:

-

Determine the rate of reaction (ΔA₃₄₀/minute) from the linear portion of the absorbance curve.

-

Calculate the enzyme activity using the formula: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Light Path * Enzyme Volume)

-

Where ε = 6.22 mM⁻¹cm⁻¹

-

-

Conclusion

This compound is more than a simple intermediate; it is the substrate for a key regulatory checkpoint in cellular energy metabolism. The oxidative decarboxylation of isocitrate by isocitrate dehydrogenase is a thermodynamically favorable and irreversible step that commits carbon skeletons to the latter stages of the Krebs cycle or to biosynthetic pathways.[8] The intricate regulation of IDH by cellular energy signals (ATP, ADP, NADH) ensures that the rate of the cycle is finely tuned to the metabolic state of the cell. Understanding the kinetics and regulatory mechanisms of this step is fundamental for researchers in metabolism and crucial for professionals in drug development, particularly in fields like oncology, where mutations in IDH enzymes are known to drive disease by producing the oncometabolite 2-hydroxyglutarate.[10][12]

References

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. Isocitrate Dehydrogenase [chem.uwec.edu]

- 4. radiopaedia.org [radiopaedia.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Isocitrate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. The isocitrate dehydrogenase phosphorylation cycle: regulation and enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Kinetic Properties of Partially Purified Isocitrate Dehydrogenase" by Devji Dedhia [digitalcommons.wku.edu]

- 18. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ableweb.org [ableweb.org]

The Pivotal Role of Isocitric Acid in Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitric acid, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, stands at a critical metabolic nexus, dictating the pace of cellular respiration and providing essential precursors for biosynthesis. Its oxidative decarboxylation, catalyzed by the isocitrate dehydrogenase (IDH) enzyme family, is a rate-limiting step in the generation of reducing equivalents that fuel ATP synthesis. This technical guide provides an in-depth exploration of the function of this compound in mitochondrial respiration, detailing its biochemical significance, the intricate regulation of its metabolism, and its broader implications in cellular energy homeostasis. The guide includes a consolidation of experimental protocols for the study of isocitrate metabolism and mitochondrial function, alongside quantitative data on enzyme kinetics and metabolite concentrations to support advanced research and therapeutic development.

Introduction

Mitochondrial respiration is the cornerstone of aerobic life, a complex series of biochemical reactions that convert the chemical energy stored in nutrients into adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. Central to this process is the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which orchestrates the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1] this compound, a six-carbon tricarboxylic acid, is a pivotal intermediate in this cycle, its conversion to α-ketoglutarate marking a key regulatory and energy-yielding step.[2]

This guide will delve into the multifaceted role of this compound, focusing on its synthesis, its enzymatic conversion, the regulation of this critical reaction, and its connection to the electron transport chain and oxidative phosphorylation.

The Synthesis and Conversion of this compound

Isocitrate is formed in the mitochondrial matrix from its isomer, citrate, in a reversible reaction catalyzed by the enzyme aconitase (aconitate hydratase).[2] This isomerization repositions the hydroxyl group of citrate, setting the stage for the subsequent oxidative decarboxylation.

The conversion of isocitrate to α-ketoglutarate is the first of four oxidation steps in the TCA cycle and is catalyzed by isocitrate dehydrogenase (IDH).[2] This reaction is a two-step process involving the oxidation of the secondary alcohol of isocitrate to form an unstable intermediate, oxalosuccinate, which is then decarboxylated to yield the five-carbon molecule α-ketoglutarate.[2] This reaction is a significant source of reducing equivalents, in the form of NADH or NADPH, which are essential for ATP production through oxidative phosphorylation.[1]

Isocitrate Dehydrogenase Isoforms and Their Functions

In mammals, there are three distinct isoforms of isocitrate dehydrogenase, each with a specific subcellular localization and cofactor preference.

-

IDH1: Located in the cytoplasm and peroxisomes, IDH1 utilizes NADP+ as its cofactor, producing NADPH.[2] While not directly part of the mitochondrial TCA cycle, it plays a crucial role in providing NADPH for reductive biosynthesis and antioxidant defense.

-

IDH2: This NADP+-dependent isoform is found in the mitochondrial matrix.[3] It contributes to the mitochondrial NADPH pool, which is important for antioxidant defense within the organelle, primarily through the regeneration of reduced glutathione.

-

IDH3: The primary TCA cycle enzyme, IDH3, is located in the mitochondrial matrix and is strictly dependent on NAD+ as its cofactor, generating NADH.[2] The NADH produced by IDH3 directly enters the electron transport chain to drive ATP synthesis. IDH3 is a heterotetrameric enzyme and is a key regulatory point in the TCA cycle.[4]

Quantitative Data on Isocitrate Metabolism

The following tables summarize key quantitative data related to the isocitrate dehydrogenase reaction and mitochondrial respiration.

Table 1: Kinetic Properties of Mitochondrial Isocitrate Dehydrogenase Isoforms

| Enzyme Isoform | Substrate | Cofactor | Km (μM) | Vmax (μmol/min/mg protein) | Source(s) |

| IDH2 (mammalian) | Isocitrate | NADP+ | 12 - 49 | Data not consistently reported | [4] |

| α-Ketoglutarate | NADPH | 150 - 460 | Data not consistently reported | [4] | |

| IDH3 (mammalian) | Isocitrate | NAD+ | Varies with ADP concentration | Data not consistently reported | [5] |

Note: Vmax values are highly dependent on purification and assay conditions and are therefore not consistently reported in a standardized manner across literature.

Table 2: Thermodynamics of the Isocitrate Dehydrogenase Reaction

| Parameter | Value | Conditions | Source(s) |

| Standard Gibbs Free Energy (ΔG°') | -8.4 kJ/mol | pH 7.0, 25°C, 1 mM Mg2+ | [2] |

Table 3: Estimated Intramitochondrial Concentrations and Respiration Rates

| Parameter | Condition | Typical Value/Range | Source(s) |

| Intramitochondrial Isocitrate Concentration | Varies with metabolic state | 44.1 mM - 370.1 mM (in yeast) | [6] |

| Krebs Cycle Flux | State 3 Respiration (active) | High | [7] |

| State 4 Respiration (resting) | Low | [7][8] | |

| Mitochondrial Respiration Rate (State 3) | Pyruvate/Malate as substrate | Lower than with succinate | [7] |

| Mitochondrial Respiration Rate (State 4) | Pyruvate/Malate as substrate | Significantly lower than State 3 | [7] |

Regulation of Isocitrate Dehydrogenase and the TCA Cycle

The activity of isocitrate dehydrogenase, particularly the NAD+-dependent IDH3, is a critical point of regulation for the entire TCA cycle. This regulation ensures that the rate of the cycle is matched to the cell's energy demands.

Allosteric Regulation:

-

Activation: IDH3 is allosterically activated by ADP.[5] When ATP levels are low and ADP levels rise, the affinity of IDH3 for its substrate, isocitrate, increases, thus stimulating the TCA cycle to produce more NADH for ATP synthesis.

-

Inhibition: Conversely, high levels of ATP and NADH act as allosteric inhibitors of IDH3.[5] When the cell has an ample supply of energy, the TCA cycle is slowed down at this key step.

Substrate Availability: The rate of the isocitrate dehydrogenase reaction is also dependent on the availability of its substrates: isocitrate and NAD+ (for IDH3) or NADP+ (for IDH2).

Calcium Ions (Ca2+): In the mitochondrial matrix, an increase in calcium concentration can activate IDH3, thereby upregulating the TCA cycle.[1] This is particularly important in tissues with high energy demands, such as muscle, where Ca2+ signaling is prominent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of this compound in mitochondrial metabolism and provide a conceptual workflow for its study.

Figure 1: The Tricarboxylic Acid (TCA) Cycle

Figure 2: Regulation of Isocitrate Dehydrogenase 3

Figure 3: Experimental Workflow for Studying Mitochondrial Function

Experimental Protocols

Isolation of Mitochondria from Mammalian Tissue

This protocol describes a general method for isolating mitochondria from soft tissues like the liver or heart using differential centrifugation.[9]

Materials:

-

Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Homogenizer (Dounce or Potter-Elvehjem).

-

Refrigerated centrifuge.

Procedure:

-

Excise and mince the tissue in ice-cold isolation buffer.

-

Homogenize the tissue with a loose-fitting pestle followed by a tight-fitting pestle on ice.

-

Centrifuge the homogenate at low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.[9][10]

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 7,000-10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[10]

-

Discard the supernatant and gently resuspend the mitochondrial pellet in fresh isolation buffer.

-

Repeat the high-speed centrifugation step to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., respiration buffer).

-

Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA or Bradford assay).

Spectrophotometric Assay of Isocitrate Dehydrogenase Activity

This protocol outlines the measurement of NAD+- or NADP+-dependent IDH activity by monitoring the increase in absorbance at 340 nm due to the production of NADH or NADPH.[11]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl2, pH 7.5-8.0.

-

Substrate solution: DL-Isocitric acid (e.g., 10 mM).

-

Cofactor solution: NAD+ or NADP+ (e.g., 10 mM).

-

Spectrophotometer capable of reading at 340 nm.

-

Isolated mitochondria or cell/tissue lysate.

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, isocitrate solution, and NAD+ or NADP+ solution.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the mitochondrial suspension or lysate.

-

Immediately begin monitoring the change in absorbance at 340 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH/NADPH at 340 nm (6.22 mM-1cm-1).

Conclusion

This compound is a cornerstone of mitochondrial respiration, serving as the substrate for a critical, rate-limiting, and highly regulated step in the TCA cycle. The oxidative decarboxylation of isocitrate by isocitrate dehydrogenase not only drives the cycle forward but also provides a significant portion of the reducing power necessary for ATP synthesis. The existence of multiple IDH isoforms with distinct localizations and cofactor specificities highlights the diverse roles of isocitrate metabolism in both energy production and cellular homeostasis. A thorough understanding of the function and regulation of this compound metabolism is paramount for researchers and drug development professionals seeking to unravel the complexities of mitochondrial biology and develop novel therapeutic strategies for a range of metabolic and proliferative diseases.

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ‘Idealized’ State 4 and State 3 in Mitochondria vs. Rest and Work in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimenting with isolated mitochondria: state IV respiration [ruf.rice.edu]

- 9. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. benchchem.com [benchchem.com]

Isocitric Acid Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Isocitric acid is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production and biosynthetic precursor supply. The metabolic flux through this compound, primarily governed by the family of isocitrate dehydrogenase (IDH) enzymes, is critical for cellular homeostasis. Dysregulation of this pathway, particularly through mutations in IDH genes, is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide provides an in-depth analysis of the this compound metabolic pathway, its regulation, role in pathology, and the methodologies used for its investigation, tailored for researchers, scientists, and drug development professionals.

The Core Metabolic Pathway

This compound is a structural isomer of citric acid, formed from citrate (B86180) via the enzyme aconitase. Its primary metabolic fate is oxidative decarboxylation to α-ketoglutarate (α-KG), a reaction catalyzed by isocitrate dehydrogenases (IDHs).[1] This step is a critical regulatory point in the TCA cycle.[2]

In mammals, three main isoforms of IDH exist, distinguished by their cofactor requirements and subcellular localization:[1][2]

-

IDH1: An NADP⁺-dependent enzyme found in the cytoplasm and peroxisomes. It plays a key role in generating NADPH for antioxidant defense and reductive biosynthesis, such as lipogenesis.[3][4]

-

IDH2: An NADP⁺-dependent enzyme located in the mitochondria. Similar to IDH1, it contributes to the mitochondrial NADPH pool, protecting against oxidative damage.[5] Under hypoxic conditions, IDH2 can also catalyze the reverse reaction, converting α-KG to isocitrate (reductive carboxylation) to support lipogenesis.[5][6]

-

IDH3: An NAD⁺-dependent enzyme that functions exclusively in the mitochondrial matrix.[2] It is a key component of the TCA cycle, catalyzing the irreversible conversion of isocitrate to α-KG and producing NADH for ATP synthesis via the electron transport chain.[1][5]

The conversion of isocitrate to α-ketoglutarate is a two-step process involving the oxidation of isocitrate to the intermediate oxalosuccinate, followed by a decarboxylation step that releases CO₂.[1]

This compound Metabolism in Disease: The Role of IDH Mutations in Cancer

Mutations in the genes encoding IDH1 and IDH2 are frequently observed in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[3][7] These mutations are typically heterozygous, single-point mutations that occur at a key arginine residue in the enzyme's active site (e.g., R132 in IDH1, R172 or R140 in IDH2).[2]

These mutations result in a neomorphic (new) enzymatic activity. Instead of converting isocitrate to α-KG, the mutant enzymes gain the ability to reduce α-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[3][4] The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[7] This leads to widespread epigenetic dysregulation, altered gene expression, and a block in cellular differentiation, ultimately promoting tumorigenesis.[3]

The discovery of this pathway has made mutant IDH a prime target for drug development, leading to the creation of small-molecule inhibitors that specifically target the mutant enzymes.[3][7]

Quantitative Data

The analysis of this compound metabolism relies on precise quantification of metabolites and enzyme activity. The selection of a method depends on the required sensitivity, specificity, and sample matrix.

Performance of this compound Quantification Methods

| Method | Principle | Accuracy/Recovery | Precision (CV/RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |

| Enzymatic Assay | Spectrophotometric measurement of NADPH produced by isocitrate dehydrogenase (ICDH).[8] | Typically high, quantitative recovery expected.[8] | RSD: ~1-2% | LOD: 0.25 mg/L[9] |

| HPLC-UV | Chromatographic separation followed by UV detection at 210 nm. | Recoveries of 98-99% from spiked samples. | Intra-day: 1.366% Inter-day: 1.601% | LOQ: 0.05% |

| GC-MS | Gas chromatography separation of derivatized analytes followed by mass spectrometry. | Not explicitly stated. | Not explicitly stated. | High sensitivity, often in the low µM range. |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. | High accuracy with the use of internal standards. | Typically <15% RSD. | High sensitivity, capable of detecting sub-µM concentrations. |

Kinetic Parameters of Isocitrate Dehydrogenase Isoforms

Kinetic parameters are crucial for understanding enzyme function and for the development of inhibitors. These values can vary based on the specific isoform, species, and experimental conditions.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µM/min) | Source Organism/Tissue |

| SpIDH (recombinant) | NAD⁺ | 334 µM | 4.6 µM/min | Shewanella putrefaciens[10] |

| NAD-IDH (cardiac) | Isocitrate | Complex; regulated by ADP, ATP, Ca²⁺, Mg²⁺[11] | Complex; regulated by ADP, ATP, Ca²⁺, Mg²⁺[11] | Mammalian (Bovine Heart)[11] |

Note: Kinetic data for human IDH1 and IDH2 are extensively studied in the context of inhibitor development but specific Km/Vmax values are highly dependent on assay conditions and are often reported within proprietary drug discovery literature.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying this compound in complex biological matrices.[12]

1. Sample Preparation (Plasma/Serum):

-

To 50 µL of sample, add 200 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., ¹³C-isocitric acid) to precipitate proteins.[12]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[13]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. LC-MS/MS Conditions:

-

LC Column: A reversed-phase column suitable for polar analytes (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).[12]

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 - 0.6 mL/min.[12]

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[12]

-

MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.[12]

3. Quantification:

-

A calibration curve is generated by analyzing a series of standards of known concentrations.

-

The peak area ratio of the analyte to the internal standard is plotted against concentration to create the calibration curve.

-

The concentration of this compound in the samples is determined by interpolating their peak area ratios from the calibration curve.[12]

References

- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse TCA cycle flux through isocitrate dehydrogenases 1 and 2 is required for lipogenesis in hypoxic melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. food.r-biopharm.com [food.r-biopharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pufei.com [pufei.com]

Isocitrate in Cancer Metabolism: A Technical Guide to the Role of IDH Mutations and the Oncometabolite 2-Hydroxyglutarate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth examination of the role of isocitrate and its associated enzymes, Isocitrate Dehydrogenase (IDH) 1 and 2, in the context of cancer metabolism. It details the paradigm shift initiated by the discovery of IDH mutations, which confer a neomorphic enzymatic activity leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This document covers the molecular mechanisms of 2-HG-driven oncogenesis, including epigenetic dysregulation and metabolic reprogramming, summarizes key quantitative data, outlines detailed experimental protocols for studying this pathway, and reviews the clinical landscape of targeted inhibitors.

The Canonical Role of Isocitrate Dehydrogenase

Isocitrate dehydrogenases (IDHs) are a family of enzymes crucial for cellular metabolism.[1][2] In normal physiology, they catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][3] There are three main isoforms:

-

IDH1: A NADP⁺-dependent enzyme located in the cytoplasm and peroxisomes, playing roles in lipid synthesis and cellular defense against oxidative stress.[1]

-

IDH2: A NADP⁺-dependent enzyme found in the mitochondria, contributing to the tricarboxylic acid (TCA) cycle and protecting against oxidative damage.[1]

-

IDH3: A NAD⁺-dependent enzyme exclusive to the mitochondria, which is a key rate-limiting enzyme of the TCA cycle.[1][4] It is allosterically regulated by effectors such as ADP, calcium, and ATP.[4]

IDH Mutations in Cancer: A Neomorphic Activity

In 2008, genome sequencing projects uncovered recurrent heterozygous point mutations in the IDH1 gene in glioblastoma, with subsequent discoveries of mutations in the homologous IDH2 gene in acute myeloid leukemia (AML).[5] These mutations are now known to occur in a variety of malignancies.[2][6]

Instead of a simple loss-of-function, these mutations result in a novel "gain-of-function" or neomorphic activity.[2][7][8] The mutant enzymes lose their ability to convert isocitrate to α-KG and instead gain the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[2][3][5] This accumulation of 2-HG to millimolar concentrations is a key event in driving tumorigenesis.[9][10]

Caption: Canonical vs. Neomorphic activity of IDH enzymes.

Data Presentation: Prevalence and Types of IDH Mutations

IDH mutations are particularly prevalent in specific cancer types. The mutations are typically missense alterations concentrated at specific hotspot residues within the enzyme's active site.[1][6]

Table 1: Prevalence of IDH1/IDH2 Mutations in Various Cancers

| Cancer Type | IDH1 Mutation Frequency | IDH2 Mutation Frequency | References |

|---|---|---|---|

| Low-Grade Glioma & Secondary Glioblastoma | ~80% | <5% | [6][7] |

| Acute Myeloid Leukemia (AML) | ~8-10% | ~10-15% | [5][6] |

| Intrahepatic Cholangiocarcinoma | ~10-20% | <5% | [5][6] |

| Chondrosarcoma | ~50-80% | Low | [6] |

| Angioimmunoblastic T-cell Lymphoma | Low | ~32% |[5][6] |

Table 2: Common Hotspot Mutations in IDH1 and IDH2

| Gene | Hotspot Residue | Common Amino Acid Substitutions | References |

|---|---|---|---|

| IDH1 | Arginine 132 (R132) | R132H, R132C, R132S, R132G, R132L | [3][6] |

| IDH2 | Arginine 172 (R172) | R172K, R172G, R172M, R172S | [1][6] |

| IDH2 | Arginine 140 (R140) | R140Q |[1][6] |

Mechanisms of 2-HG-Mediated Oncogenesis

The accumulation of D-2-HG is the primary driver of oncogenesis in IDH-mutant cancers.[10] Its structural similarity to α-KG allows it to act as a competitive inhibitor of a wide range of α-KG-dependent dioxygenases.[10][11][12]

Epigenetic Dysregulation

The primary targets of 2-HG are epigenetic modifying enzymes that require α-KG as a cofactor.[2][10]

-

TET (Ten-Eleven Translocation) Enzymes: 2-HG inhibits TET DNA hydroxylases (TET1, TET2, TET3), which are responsible for converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) as the first step in active DNA demethylation.[10][12] This inhibition leads to a global DNA hypermethylation phenotype.[13][14]

-

Histone Lysine Demethylases (KDMs): 2-HG inhibits Jumonji-C (JmjC) domain-containing histone demethylases, leading to the hypermethylation of histones (e.g., H3K4, H3K9, H3K27, H3K36).[10][12]

This widespread epigenetic remodeling alters gene expression, blocks cellular differentiation, and promotes a stem-cell-like state, which is conducive to tumorigenesis.[2][3][15]

References

- 1. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting isocitrate dehydrogenase (IDH) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. portlandpress.com [portlandpress.com]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. stemcell.com [stemcell.com]

- 13. researchgate.net [researchgate.net]

- 14. D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Isocitric Acid: A Linchpin in Cellular Energy Production and Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, holds a pivotal position in cellular energy metabolism. Its oxidative decarboxylation, catalyzed by the isocitrate dehydrogenase (IDH) family of enzymes, represents a critical regulatory checkpoint in the production of cellular energy and biosynthetic precursors. This technical guide provides a comprehensive overview of the role of this compound in cellular energy production, with a focus on the mechanistic and regulatory aspects of isocitrate dehydrogenase isoforms. We present a consolidation of quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the assessment of IDH activity and mitochondrial respiration, and visual representations of the core metabolic and regulatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and the development of therapeutics targeting metabolic pathways.

The Central Role of this compound in the Tricarboxylic Acid Cycle

The citric acid cycle, also known as the Krebs cycle, is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation.[1] this compound is a six-carbon intermediate in this cycle, formed from the isomerization of citrate (B86180) by the enzyme aconitase.[2]

The subsequent step, the oxidative decarboxylation of isocitrate to the five-carbon molecule α-ketoglutarate, is a key rate-limiting and irreversible reaction in the TCA cycle.[3] This reaction is catalyzed by isocitrate dehydrogenase (IDH) and is accompanied by the reduction of NAD⁺ to NADH, a primary carrier of electrons to the electron transport chain.[2]

Isocitrate Dehydrogenase: Isoforms, Localization, and Function

In mammals, three distinct isoforms of isocitrate dehydrogenase have been identified, each with specific subcellular localizations, cofactor dependencies, and physiological roles.[3]

-

IDH1: This NADP⁺-dependent enzyme is found in the cytoplasm and peroxisomes.[4] It is primarily involved in providing NADPH for reductive biosynthesis, such as fatty acid synthesis, and for antioxidant defense.[5]

-

IDH2: Also NADP⁺-dependent, IDH2 is located in the mitochondrial matrix.[4] It contributes to the mitochondrial NADPH pool, which is crucial for the regeneration of reduced glutathione (B108866) and the detoxification of reactive oxygen species.[5]

-

IDH3: This is the canonical TCA cycle enzyme, located exclusively in the mitochondria.[3] It is an NAD⁺-dependent heterotetramer and its activity is a major control point for the flux of the entire cycle.[6]

The differential localization and cofactor specificity of these isoforms highlight the diverse roles of this compound metabolism in cellular function, extending beyond simple energy production.

Quantitative Data on Isocitrate Metabolism

A quantitative understanding of the components of this compound metabolism is essential for building accurate models of cellular bioenergetics and for identifying potential targets for therapeutic intervention.

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase Isoforms

| Isoform | Organism/Tissue | Substrate | K_m_ / S_0.5_ (µM) | Inhibitor | K_i_ (µM) | Reference(s) |

| NAD⁺-IDH | Pea Mitochondria | Isocitrate | 300 (S_0.5_) | NADH | 200 | [7] |

| NAD⁺ | 200 (K_m_) | NADPH | 300 | [7] | ||

| NADP⁺-IDH | M. tuberculosis | Isocitrate | Varies with NADP⁺ | - | - | [8] |

| NADP⁺ | Varies with Isocitrate | - | - | [8] |

Note: Kinetic parameters can vary significantly depending on experimental conditions such as pH, temperature, and the concentration of divalent cations (Mg²⁺ or Mn²⁺), which are essential for IDH activity.[9]

Table 2: Cellular Concentrations of this compound and Related Metabolites

| Metabolite | Compartment | Organism/Cell Type | Concentration (µM) | Reference(s) |

| Isocitrate | Mitochondria | Rat Hepatocytes | < 10 | [4] |

| Cytosol | Rat Hepatocytes | Higher than mitochondria | [4] | |

| α-Ketoglutarate | Mitochondria | General | Varies | [5] |

| Cytosol | General | Varies | [5] |

Table 3: Cellular Redox Ratios

| Ratio | Compartment | Organism/Cell Type | Approximate Value | Reference(s) |

| NAD⁺/NADH | Cytoplasm | Healthy Mammalian Tissues | ~700:1 (free) | [10] |

| Mitochondria | - | Lower than cytoplasm | [11] | |

| NADP⁺/NADPH | Cytoplasm | - | ~0.005 | [10] |

| Mitochondria | Rat Liver | Highly reduced (>95% NADPH) | [12] |

Regulation of Isocitrate Dehydrogenase and the TCA Cycle

The activity of the TCA cycle is tightly regulated to meet the energetic and biosynthetic demands of the cell. The IDH-catalyzed step is a major point of allosteric regulation.

Activators:

-

ADP: High levels of ADP signal a low energy state, which allosterically activates IDH3 to increase the rate of the TCA cycle and subsequent ATP production.[13]

-

Ca²⁺: In tissues like muscle, calcium ions released during contraction can activate IDH3, enhancing energy production to meet the increased demand.

Inhibitors:

-

ATP: High concentrations of ATP indicate an energy-replete state and act as an allosteric inhibitor of IDH3, slowing down the TCA cycle.[13]

-

NADH: A high ratio of NADH to NAD⁺ signifies that the electron transport chain is saturated, leading to feedback inhibition of IDH3.

Experimental Protocols

Accurate and reproducible measurement of this compound metabolism is fundamental to research in this area. The following sections provide detailed methodologies for key experiments.

Spectrophotometric Assay of Isocitrate Dehydrogenase Activity

This protocol measures the activity of NADP⁺-dependent IDH by monitoring the increase in absorbance at 340 nm resulting from the production of NADPH. A similar principle can be applied for NAD⁺-dependent IDH by substituting NADP⁺ with NAD⁺.

Materials:

-

Assay Buffer: 250 mM Glycylglycine, pH 7.4 at 37°C

-

Substrate Solution: 6.6 mM DL-Isocitric Acid in Assay Buffer

-

Cofactor Solution: 20 mM β-NADP⁺ in deionized water

-

Divalent Cation Solution: 18 mM MnCl₂ in deionized water

-

Enzyme Sample (e.g., cell lysate)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette by adding the following in order:

-

1.95 mL Deionized Water

-

0.50 mL Assay Buffer

-

0.20 mL DL-Isocitric Acid Solution

-

0.15 mL β-NADP⁺ Solution

-

0.10 mL MnCl₂ Solution

-

-

Prepare a blank cuvette with the same components, but replace the enzyme sample with an equal volume of Assay Buffer.

-

Incubate both cuvettes at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme sample to the test cuvette. Mix by inversion.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

-

The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[8]

High-Resolution Respirometry of Isolated Mitochondria

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the function of the electron transport chain, which is coupled to the TCA cycle.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Mitochondrial Isolation Buffer

-

Respiration Medium (e.g., MiR05)

-

Substrates for different respiratory chain complexes (e.g., malate, pyruvate (B1213749), succinate)

-

ADP

-

Inhibitors (e.g., rotenone, antimycin A, oligomycin)

-

Isolated mitochondria preparation

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissue using differential centrifugation. Keep the preparation on ice.

-

Respirometer Calibration: Calibrate the oxygen sensors in the respirometer chambers according to the manufacturer's instructions.

-

Assay Setup: Add 2 mL of respiration medium to each chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Addition of Mitochondria: Add a specific amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL protein) to each chamber.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 (Leak Respiration): Add substrates for Complex I (e.g., pyruvate and malate).

-

State 3 (Oxidative Phosphorylation): Add a saturating concentration of ADP to stimulate ATP synthesis.

-

Complex II-linked Respiration: Add a Complex I inhibitor (rotenone) followed by a Complex II substrate (succinate).

-

State 4 (Resting State): Can be measured after the phosphorylation of all added ADP or by adding an ATP synthase inhibitor (oligomycin).

-

Maximal Uncoupled Respiration: Add a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

-

Residual Oxygen Consumption: Add an inhibitor of Complex III (antimycin A) to measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The software associated with the respirometer will calculate oxygen consumption rates (flux) in real-time. Normalize the rates to the amount of mitochondrial protein.

¹³C-Metabolic Flux Analysis of the Citric Acid Cycle

This protocol provides a general workflow for using stable isotope tracers to quantify the metabolic fluxes through the TCA cycle.

Materials:

-

Cell culture reagents

-

¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine)

-

Quenching solution (e.g., ice-cold saline)

-

Extraction solvent (e.g., 80% methanol)

-

GC-MS or LC-MS/MS system

Procedure:

-

Isotopic Labeling: Culture cells in a medium containing the ¹³C-labeled substrate for a duration sufficient to reach isotopic steady state (typically several cell doubling times).

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold quenching solution to halt metabolic activity.

-

Immediately add cold extraction solvent to the cells.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract.

-

For GC-MS analysis, derivatize the metabolites to increase their volatility.

-

-

Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distribution (MID) for TCA cycle intermediates.

-

Metabolic Flux Modeling: Use the measured MIDs and a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes. This typically involves specialized software.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

The Citric Acid Cycle and the Role of this compound

The central role of this compound in the TCA cycle.

Regulation of Isocitrate Dehydrogenase 3 (IDH3)

References

- 1. researchgate.net [researchgate.net]

- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Mitochondrial and cytosolic NADPH systems and isocitrate dehydrogenase indicator metabolites during ureogensis from ammonia in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of the nuclear concentration of α-ketoglutarate during adipocyte differentiation by using a fluorescence resonance energy transfer-based biosensor with nuclear localization signals [jstage.jst.go.jp]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biochemical Properties of Isocitric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of isocitric acid, a pivotal intermediate in cellular metabolism. The document details its physicochemical characteristics, its central role in the Krebs cycle, the enzymes that metabolize it, and its emerging significance in various signaling pathways and disease states.

Physicochemical Properties of this compound

This compound (1-hydroxypropane-1,2,3-tricarboxylic acid) is a structural isomer of citric acid, differing in the position of the hydroxyl group.[1][2] This subtle structural difference has profound implications for its biological activity.[1] this compound possesses two chiral centers, resulting in four stereoisomers.[1] The naturally occurring and biologically active form is (+)-threo-Ds-isocitric acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₈O₇ | [1][3] |

| Molecular Weight | 192.12 g/mol | [4] |

| Melting Point | 105 °C | [3] |

| pKa (Strongest Acidic) | 3.07 (Predicted) | [2] |

| Water Solubility | 466 mg/mL | [4] |

| IUPAC Name | 1-hydroxypropane-1,2,3-tricarboxylic acid | [4] |

This compound in the Krebs Cycle

Isocitrate is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, a central metabolic pathway for the production of energy in the form of ATP.[5] Citrate (B86180), formed from the condensation of acetyl-CoA and oxaloacetate, is isomerized to isocitrate by the enzyme aconitase.[5] Isocitrate is then oxidatively decarboxylated by the enzyme isocitrate dehydrogenase to form α-ketoglutarate, a rate-limiting step in the cycle.[5]

The Krebs Cycle Highlighting Isocitrate

Key Enzymes in Isocitrate Metabolism

Isocitrate Dehydrogenase (IDH)

Isocitrate dehydrogenase (IDH) is a critical enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH or NADH.[6] In humans, three isoforms exist: IDH1 (cytosolic and peroxisomal, NADP⁺-dependent), IDH2 (mitochondrial, NADP⁺-dependent), and IDH3 (mitochondrial, NAD⁺-dependent).[6] The activity of IDH is a key regulatory point in the Krebs cycle and is allosterically regulated by various metabolites.[7]

Table 2: Kinetic Parameters of Isocitrate Dehydrogenase

| Enzyme Source | Isoform | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference(s) |

| Shewanella putrefaciens | - | NAD⁺ | 334 | 4.6 | - | [8] |

| Mycobacterium tuberculosis | - | Isocitrate | - | - | - | [9] |

| Mammalian (general) | NAD-linked | Isocitrate | - | - | - | [10] |

Allosteric Regulation of Isocitrate Dehydrogenase:

The activity of mammalian NAD-dependent isocitrate dehydrogenase (IDH3) is allosterically regulated.[1] ADP and citrate act as positive allosteric effectors, while ATP and NADH are inhibitors.[1][7]

Allosteric Regulation of Isocitrate Dehydrogenase

Isocitrate Lyase (ICL)

Isocitrate lyase is an enzyme of the glyoxylate (B1226380) cycle that catalyzes the cleavage of isocitrate into succinate and glyoxylate.[11] This pathway is absent in mammals but is crucial for bacteria, fungi, and plants, allowing them to utilize two-carbon compounds for growth.[11]

Table 3: Kinetic Parameters of Isocitrate Lyase

| Enzyme Source | K_m for Isocitrate (mM) | Reference(s) |

| Rat Liver | 0.07 | [4] |

| Mycobacterium tuberculosis | - | [12] |

| Mycobacterium avium (Icl) | 0.145 | [13] |

| Mycobacterium avium (AceA) | 1.3 | [13] |

This compound in Signaling Pathways

Beyond its role in central metabolism, this compound and its metabolizing enzymes are increasingly recognized for their involvement in cellular signaling.

Cancer Metabolism

Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma and acute myeloid leukemia.[14][15] These mutations lead to a neomorphic enzyme activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[15] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis.[15]

Role of Mutant IDH in Cancer Signaling

Insulin (B600854) Secretion

Cytosolic isocitrate metabolism plays a role in amplifying glucose-stimulated insulin secretion in pancreatic β-cells.[16][17] The generation of NADPH by cytosolic IDH1 is a key step in a signaling cascade that ultimately enhances insulin exocytosis.[16]

Isocitrate-Mediated Amplification of Insulin Secretion

Experimental Protocols

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound in various samples.

-

Sample Preparation:

-

Homogenize solid samples and extract with a suitable solvent (e.g., water or buffer).

-

Centrifuge the extract to remove particulate matter.

-

Filter the supernatant through a 0.45 µm filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a dilute acid (e.g., 0.1% phosphoric acid in water).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared samples.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

General Workflow for HPLC Analysis of this compound

Isocitrate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of NADP⁺-dependent isocitrate dehydrogenase by monitoring the production of NADPH at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Solution: 10 mM DL-Isocitric acid in assay buffer.

-

Cofactor Solution: 5 mM NADP⁺ in assay buffer.

-

Enzyme Sample: Purified enzyme or cell/tissue lysate.

-

-

Procedure:

-

In a cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, and 50 µL of cofactor solution.

-

Incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme sample and mix immediately.

-

Record the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production.

-

Isocitrate Lyase Activity Assay

This assay measures the activity of isocitrate lyase by quantifying the glyoxylate produced, which is then reacted with phenylhydrazine (B124118) to form a colored product.

-

Reagents:

-

Assay Buffer: 50 mM Imidazole-HCl, pH 6.8, containing 5 mM MgCl₂ and 1 mM DTT.

-

Substrate Solution: 10 mM DL-Isocitric acid in assay buffer.

-

Color Reagent: 10 mg/mL phenylhydrazine hydrochloride in water.

-

Enzyme Sample: Purified enzyme or cell/tissue lysate.

-

-

Procedure:

-

In a microplate well, combine 100 µL of assay buffer and 20 µL of substrate solution.

-

Add 20 µL of the enzyme sample to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of the color reagent.

-

Incubate at room temperature for 10 minutes to allow color development.

-

Measure the absorbance at 324 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of glyoxylate.

-

Determine the amount of glyoxylate produced in the enzyme reaction from the standard curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. ymdb.ca [ymdb.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H8O7 | CID 1198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. medium.com [medium.com]

- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of metabolic pathways activated in cancer cells as determined through isotopic labeling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Mechanisms controlling pancreatic islet cell function in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

Isocitric Acid: A Pivotal Precursor in Biosynthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging from its traditional role in central carbon metabolism to become a focal point in clinical biomarker research and industrial biotechnology.[1][2] As a critical node in cellular energy production and biosynthesis, fluctuations in its concentration and the activity of its associated enzymes are increasingly recognized as indicators of significant metabolic dysregulation.[1] This guide provides a comprehensive exploration of this compound's role as a precursor in vital biosynthetic pathways, offering detailed experimental protocols and quantitative data to support advanced research and development.

Core Metabolic Pathways Involving this compound

This compound is a structural isomer of citric acid, formed from citrate (B86180) by the enzyme aconitase.[1][3] It stands at a crucial metabolic crossroads, directing carbon skeletons towards either energy generation through oxidation or the synthesis of essential biomolecules.[4] Its fate is primarily determined by two major pathways: the Tricarboxylic Acid (TCA) Cycle and the Glyoxylate (B1226380) Cycle.

1.1. The Tricarboxylic Acid (TCA) Cycle

Located in the mitochondrial matrix, the TCA cycle is the central hub for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate ATP and reducing equivalents (NADH and FADH₂).[4][5] In this pathway, the enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (also known as 2-oxoglutarate).[4][6] This step is a key regulatory point in the cycle.[4] The α-ketoglutarate produced can continue in the TCA cycle or be siphoned off as a precursor for amino acid synthesis.[4][5]

1.2. The Glyoxylate Cycle

The glyoxylate cycle is an anabolic variant of the TCA cycle found in plants, bacteria, protists, and fungi, but not in animals.[7][8] This pathway is crucial for synthesizing carbohydrates from two-carbon compounds like acetate, which is particularly important during the germination of oil-rich seeds.[4] The cycle bypasses the two decarboxylation steps of the TCA cycle.[7] The key enzyme, isocitrate lyase (ICL), cleaves isocitrate directly into succinate and glyoxylate.[7][9] The succinate can then be used for gluconeogenesis to produce glucose, while glyoxylate condenses with another acetyl-CoA to continue the cycle.[4][7][8]

This compound as a Precursor for Major Biomolecules

2.1. Amino Acid Biosynthesis

The carbon skeletons for many non-essential amino acids are derived from intermediates of the TCA cycle.[5][10] Specifically, α-ketoglutarate, which is directly produced from the oxidative decarboxylation of isocitrate, serves as the primary precursor for the "glutamate family" of amino acids.[5] Through transamination reactions, α-ketoglutarate is converted to glutamate, which can then be further metabolized to produce glutamine, proline, and arginine.[5]

2.2. Lipid Biosynthesis

While not a direct precursor, isocitrate metabolism is closely linked to lipid synthesis. Fatty acid synthesis occurs in the cytosol and requires a supply of acetyl-CoA.[11] This acetyl-CoA is primarily generated from citrate, which is exported from the mitochondria.[11] The balance between citrate and its isomer isocitrate within the mitochondria, governed by the enzyme aconitase, is therefore crucial.[6] High cellular energy levels can lead to an accumulation of citrate and isocitrate, promoting the export of citrate to the cytosol to fuel the synthesis of fatty acids and cholesterol.[5]

Biotechnological Production of this compound

The yeast Yarrowia lipolytica is a prominent microorganism used for the biotechnological production of this compound.[2][12] It can utilize a variety of inexpensive carbon sources, including biodiesel waste, ethanol, and rapeseed oil.[13][14][15] By manipulating fermentation conditions such as nitrogen limitation, pH, aeration, and the addition of metabolic inhibitors like itaconic acid (an inhibitor of isocitrate lyase), production can be shifted to favor high yields of this compound over citric acid.[13][14][15]

Table 1: Quantitative Data on this compound Production by Yarrowia lipolytica

| Substrate | Strain | Fermentation Conditions | ICA Titer (g/L) | ICA/CA Ratio | Yield (g/g) | Reference |

| Biodiesel Waste | VKM Y-2373 | (NH₄)₂SO₄ 6 g/L, pH 6, Aeration 25-60% | 76.65 - 80.12 | ~2:1 | N/A | [13] |

| Ethanol | VKM Y-2373 | Optimized pH, pO₂, Zn²⁺, Fe²⁺, 30 mM Itaconic Acid | 90.5 | ~4:1 (80% selectivity) | 0.77 | [14] |

| Rapeseed Oil | VKM Y-2373 | 500-L fermentor | 64.1 | 2.9:1 | 0.72 | [16] |

| Rapeseed Oil | UV/NG Mutant | Pilot fermenter, with Itaconic Acid | 88.7 | 6:1 | 0.90 | [15][17] |

| Ester-Aldehyde Fraction | VKM Y-2373 | Optimized N, S, P, Mg, pH | 65 | N/A | 0.65 | [18] |

ICA: this compound; CA: Citric Acid; N/A: Not Available

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is crucial for metabolic studies. Below are detailed protocols for key assays.

4.1. Protocol for Isocitrate Dehydrogenase (IDH) Activity Assay

This protocol measures the NADP⁺-dependent IDH activity by monitoring the increase in absorbance at 340 nm resulting from the production of NADPH.[19]

-

Principle: Isocitrate + NADP⁺ --(IDH)--> α-Ketoglutarate + CO₂ + NADPH + H⁺

-

Materials:

-

96-well clear flat-bottom plate[20]

-

Microplate spectrophotometer capable of reading absorbance at 340 nm[20]

-

Assay Buffer: 100 mM Tris-HCl or 250 mM Glycylglycine, pH 7.4-8.0, containing 0.6-5 mM MgCl₂ or MnCl₂[20]

-

Substrate Solution: 6.6 mM DL-Isocitric Acid

-

Cofactor Solution: 20 mM β-NADP⁺

-

Sample: Cell lysate, tissue homogenate, or purified enzyme[20]

-

-

Procedure:

-

Sample Preparation: Homogenize cells or tissue in ice-cold Assay Buffer.[20] Centrifuge at 10,000-13,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[20][21] Collect the supernatant.

-

Reaction Setup: In each well of the 96-well plate, add the following (example for a 200 µL final volume):

-

100 µL Assay Buffer

-

20 µL Sample (diluted to fall within the linear range of the assay)

-

20 µL Cofactor Solution (NADP⁺)

-

-

Background Control: Prepare parallel wells containing the sample but replace the Substrate Solution with Assay Buffer.

-

Initiate Reaction: Add 20 µL of Substrate Solution (Isocitrate) to each well to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 340 nm (A₃₄₀) in kinetic mode at a constant temperature (e.g., 37°C) for 5-10 minutes.

-

Calculation:

-

Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Subtract the rate of the background control from the sample rate.

-

Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.

-

-

4.2. Protocol for Isocitrate Lyase (ICL) Activity Assay

This protocol is a continuous spectrophotometric rate determination assay based on the reaction of the product, glyoxylate, with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which absorbs light at 324 nm.[22]

-

Principle:

-

Materials:

-

UV-transparent cuvettes or 96-well plate

-

Spectrophotometer capable of reading absorbance at 324 nm

-

Assay Buffer: 50 mM Imidazole, pH 6.8 at 30°C[22]

-

Reagent A: 50 mM MgCl₂[22]

-

Reagent B: 10 mM EDTA[22]

-

Reagent C: 40 mM Phenylhydrazine HCl[22]

-

Substrate Solution: 10 mM DL-Isocitric Acid[22]

-

Sample: Cell extract or purified ICL enzyme

-

-

Procedure:

-

Reaction Mix Preparation: For a 1 mL final volume in a cuvette, pipette the following:

-

0.50 mL Assay Buffer

-

0.10 mL Reagent A (MgCl₂)

-

0.10 mL Reagent B (EDTA)

-

0.10 mL Reagent C (Phenylhydrazine)

-

0.10 mL Substrate Solution (Isocitrate)

-

-

Equilibration: Mix by inversion and equilibrate to 30°C. Monitor the absorbance at 324 nm (A₃₂₄) until it is constant.

-

Initiate Reaction: Add 0.10 mL of the enzyme solution to the cuvette.

-

Measurement: Immediately mix and record the increase in A₃₂₄ for approximately 5 minutes.

-

Blank Reaction: Run a parallel reaction without the enzyme solution to measure the non-enzymatic rate.

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA₃₂₄/min) from the maximum linear rate.

-

Subtract the blank rate from the test rate.

-

Calculate the enzyme activity using the molar extinction coefficient of the glyoxylate phenylhydrazone (17,000 M⁻¹cm⁻¹).[23]

-

-

4.3. Methods for Quantification of this compound

The choice of method depends on the required sensitivity, sample matrix, and available equipment.[24]

Table 2: Comparison of this compound Quantification Methods

| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (CV/RSD) | Accuracy/Recovery | Reference |

| Enzymatic Assay | Spectrophotometric measurement of NADPH produced by isocitrate dehydrogenase. | LOD: 0.25 - 1.0 mg/L; LOQ: 6.0 mg/L | ~1-2% RSD | Not explicitly stated | [24] |

| HPLC-UV | Chromatographic separation followed by UV detection at 210 nm. | N/A | Intra-day: 1.37%; Inter-day: 1.60% | 98-99% | [24] |